4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, an ethyl group, and a carboxamide group, as well as a dibenzofuran moiety with a methoxy substituent
Preparation Methods
The synthesis of 4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and ethyl groups: These substituents can be introduced via electrophilic substitution reactions using reagents such as ethyl halides and chlorinating agents.
Attachment of the dibenzofuran moiety: This step often involves Suzuki-Miyaura coupling reactions, where a boronic acid derivative of dibenzofuran is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological processes involving pyrazole derivatives, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide include other pyrazole derivatives with varying substituents. These compounds can be compared based on their structural features, reactivity, and applications:
4-chloro-1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide: A similar compound with a different position of the carboxamide group.
1-ethyl-3-(2-methoxydibenzo[b,d]furan-3-yl)-4-chloropyrazole-5-carboxamide: Another derivative with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-3-23-18(13(20)10-21-23)19(24)22-14-9-16-12(8-17(14)25-2)11-6-4-5-7-15(11)26-16/h4-10H,3H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCDWQGTOXCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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